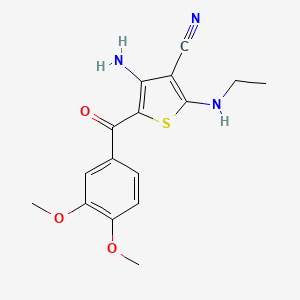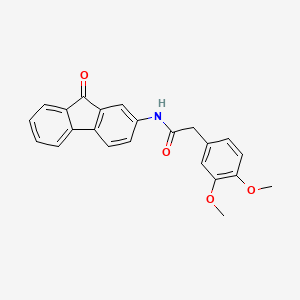![molecular formula C16H14BrClN2O3 B6034642 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B6034642.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is a synthetic organic compound known for its potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide: This intermediate is synthesized by reacting 2-bromo-4-chlorophenol with chloroacetic acid, followed by the addition of hydrazine hydrate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-hydroxy-5-methylbenzaldehyde under reflux conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and phenolic groups. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)acetohydrazide
- 2-(2-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide
- 2-(2-bromo-4-methylphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and chlorine atoms in its structure, which can significantly influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-2-4-14(21)11(6-10)8-19-20-16(22)9-23-15-5-3-12(18)7-13(15)17/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPZOUQYUFABP-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(dimethylamino)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034571.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B6034577.png)
![N-CYCLOPROPYL-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6034581.png)

![1-(2-morpholin-4-ylethyl)-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]triazole-4-carboxamide](/img/structure/B6034591.png)
![(3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B6034596.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6034603.png)
![[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6034607.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B6034615.png)
![N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B6034635.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6034645.png)

